2-(cyclopentylsulfanyl)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide
説明
This compound features a cyclopentylsulfanyl group (a sulfur-containing substituent) and a hexahydrocinnolin moiety (a bicyclic nitrogen heterocycle with a ketone at position 3). While direct pharmacological data for this compound are unavailable, its structural analogs provide insights into its likely physicochemical and biological properties.
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c21-16(12-23-14-6-2-3-7-14)18-9-10-20-17(22)11-13-5-1-4-8-15(13)19-20/h11,14H,1-10,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMWQXAWYRXNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCN2C(=O)C=C3CCCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(cyclopentylsulfanyl)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 353.44 g/mol. Its structure includes a cyclopentyl sulfanyl group and a hexahydrocinnolin moiety which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications. The following sections will detail specific areas of activity.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydrocinnoline compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. Studies using A549 lung adenocarcinoma cells demonstrated that certain structural modifications enhance cytotoxicity against cancerous cells while sparing non-cancerous cells .
- Case Study : In a study involving various derivatives, it was found that specific substitutions on the hexahydrocinnoline core increased anticancer efficacy. For example, compounds with electron-withdrawing groups showed improved potency against A549 cells compared to their unsubstituted counterparts .
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored:
- Spectrum of Activity : Preliminary data suggest that the compound exhibits activity against a range of pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. This is particularly relevant given the rising issue of antibiotic resistance .
- Research Findings : In a comparative study, derivatives similar to the target compound were tested against various bacterial strains. Results indicated that certain modifications led to enhanced antimicrobial efficacy, suggesting that the cyclopentylsulfanyl group may play a crucial role in this activity .
Data Tables
The following table summarizes key findings related to the biological activities of 2-(cyclopentylsulfanyl)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide:
類似化合物との比較
Structural Analog 1: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
- Key Structural Features :
- Sulfamoyl group (-SO₂NH-) attached to a tetrahydrofuran (THF) ring.
- Acetamide linkage to a phenyl ring.
- Synthesis : Prepared via acetylation of sulfanilyl chloride with a THF-derived amine, yielding a 57% product after recrystallization .
- Physicochemical Properties :
- Molecular weight: 299.34 g/mol (EI-MS: m/z = 299.34 [M+H]⁺).
- Melting point: 174–176°C.
- Comparison: The sulfamoyl group in this compound contrasts with the thioether (cyclopentylsulfanyl) in the target molecule, likely altering electronic properties (e.g., reduced lipophilicity due to the polar sulfonamide).
Structural Analog 2: 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Key Structural Features :
- Morpholine ring (a six-membered N-O heterocycle) with acetyl and methyl substituents.
- Acetamide linkage to a 4-isopropylphenyl group.
- Synthesis : Achieved via acetylation of a morpholine precursor, followed by purification via silica gel chromatography (58% yield) .
- Physicochemical Properties :
- Molecular weight: 347 g/mol (ESI/APCI(+): m/z = 347 [M+H]⁺).
- NMR Distinct aromatic proton signals (δ 7.39 ppm, J = 8.4 Hz) and acetyl group resonance (δ 2.14 ppm).
- Comparison: The morpholine ring introduces polarity and hydrogen-bonding capacity via its oxygen atom, unlike the nitrogen-rich hexahydrocinnolin. The 4-isopropylphenyl group may enhance steric bulk compared to the target compound’s hexahydrocinnolin-ethyl chain.
Structural Analog 3: N-{2-[2-(2,3-Dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-oxoethyl}-N-[2-(1H-1,2,3-triazol-4-yl)ethyl]acetamide ()
- Key Structural Features :
- Dihydropyrido pyrimidine and indenyl fused heterocycles.
- Acetamide linked to a triazole-containing ethyl group.
- Synthesis : Purified via column chromatography (38% yield) using acetone/dichloromethane gradients .
- Physicochemical Properties :
- Molecular weight: 418 g/mol (MS: m/z = 418 [M+1]⁺).
- The triazole group introduces hydrogen-bonding and metal-coordination capabilities absent in the target compound.
Structural Analog 4: 2-({3-Cyano-5-Oxo-4-[2-(Trifluoromethyl)Phenyl]-1,4,5,6,7,8-Hexahydroquinolin-2-yl}sulfanyl)-N-(3-Methylphenyl)acetamide ()
- Key Structural Features: Hexahydroquinoline core with a trifluoromethylphenyl substituent. Sulfanyl group (-S-) attached to the acetamide backbone.
- Comparison :
- The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the target’s cyclopentylsulfanyl group.
- Both compounds share a sulfur atom, but the trifluoromethylphenyl group may confer stronger electron-withdrawing effects.
Research Implications
- Synthetic Challenges: The target compound’s bicyclic hexahydrocinnolin moiety may require multi-step synthesis, similar to the fused systems in and . Purification via chromatography (common in analogs ) is likely necessary due to structural complexity.
- Pharmacological Potential: The cyclopentylsulfanyl group may enhance membrane permeability compared to sulfonamides () but reduce polarity relative to morpholine derivatives (). The hexahydrocinnolin core could target kinases or GPCRs, as seen in other nitrogen-rich heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
